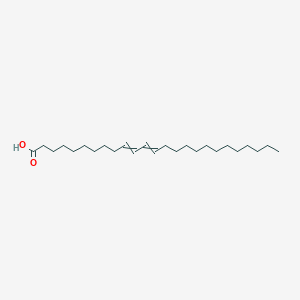

Pentacosa-10,12-dienoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

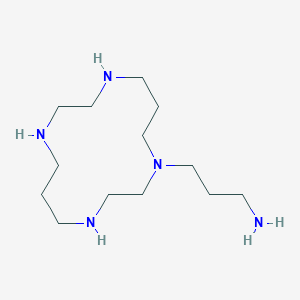

Pentacosa-10,12-dienoic acid is a unique compound known for its distinctive structure and properties. It is a long-chain fatty acid with a molecular formula of C25H42O2 and a molecular weight of 374.60 g/mol . The compound is characterized by the presence of two triple bonds at the 10th and 12th positions of the carbon chain, which contribute to its reactivity and versatility in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentacosa-10,12-dienoic acid can be synthesized through various methods. One common approach involves the polymerization of lipid vesicles in aqueous mediums. The monomer forms lipid vesicles that align closely, enabling polymerization upon irradiation . This process is visibly identified by a color transition from colorless to bluish-violet . Another method involves the combination of this compound with other compounds, such as polystyrene-butyl acrylate, to enhance stability and color reflectance .

Industrial Production Methods: In industrial settings, this compound is often produced through photopolymerization. This method involves the use of ultraviolet light to initiate the polymerization process, resulting in the formation of a stable polymer . The industrial production process is designed to avoid the presence of unwanted chemical residues, ensuring the purity and effectiveness of the final product .

Chemical Reactions Analysis

Types of Reactions: Pentacosa-10,12-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the triple bonds, which make the compound highly reactive .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions often involve specific temperatures and pressures to ensure optimal reactivity and product formation .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alkanes .

Scientific Research Applications

Pentacosa-10,12-dienoic acid has a wide range of scientific research applications. In chemistry, it is used as a polymeric material in radiation sensing applications due to its ability to indicate ionizing radiation by color transition . In biology, it is utilized in the synthesis of lipid vesicles and other biomolecules . In medicine, the compound’s unique properties make it valuable for developing new therapeutic agents and diagnostic tools . In industry, this compound is used in the production of stable polymers and other materials .

Mechanism of Action

The mechanism of action of pentacosa-10,12-dienoic acid involves its ability to form stable lipid vesicles and undergo polymerization upon irradiation . The molecular targets and pathways involved in this process include the alignment of lipid vesicles and the initiation of polymerization by ultraviolet light . The resulting polymer exhibits unique properties, such as color transition and enhanced stability .

Comparison with Similar Compounds

Pentacosa-10,12-dienoic acid can be compared with other similar compounds, such as henicosa-2,4-diynylamine and tricos-22-enoic acid . These compounds share similar structural features, such as the presence of triple bonds, but differ in their specific applications and properties . For example, henicosa-2,4-diynylamine is used in the synthesis of Langmuir-Blodgett films, while tricos-22-enoic acid is utilized in the production of stable polymers . The uniqueness of this compound lies in its ability to undergo polymerization and exhibit color transition, making it valuable for radiation sensing applications .

Properties

CAS No. |

117580-81-1 |

|---|---|

Molecular Formula |

C25H46O2 |

Molecular Weight |

378.6 g/mol |

IUPAC Name |

pentacosa-10,12-dienoic acid |

InChI |

InChI=1S/C25H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h13-16H,2-12,17-24H2,1H3,(H,26,27) |

InChI Key |

HUSJNUJNBGHUOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC=CC=CCCCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)

![N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14292059.png)

![2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine](/img/structure/B14292081.png)

![Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B14292090.png)

![4-[(5-Methylheptyl)oxy]-4'-octyl-1,1'-biphenyl](/img/structure/B14292103.png)

![3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride](/img/structure/B14292111.png)